molecular formula C17H14N8O6 B13130236 N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-93-3

N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13130236
CAS No.: 62751-93-3
M. Wt: 426.3 g/mol
InChI Key: VJIQKERBIAVTNC-UHFFFAOYSA-N
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Description

2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-nitroaniline to form 4,6-bis((4-nitrophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl groups may participate in electron transfer reactions, while the triazine ring can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and amino groups allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

62751-93-3

Molecular Formula

C17H14N8O6

Molecular Weight

426.3 g/mol

IUPAC Name

2-[[4,6-bis(4-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-1-5-12(6-2-10)24(28)29)23-17(22-15)20-11-3-7-13(8-4-11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23)

InChI Key

VJIQKERBIAVTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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